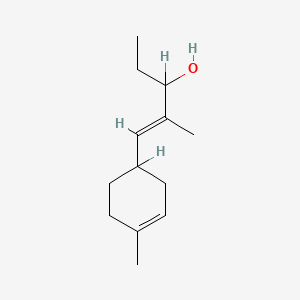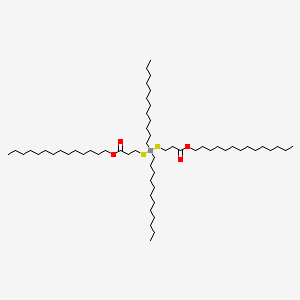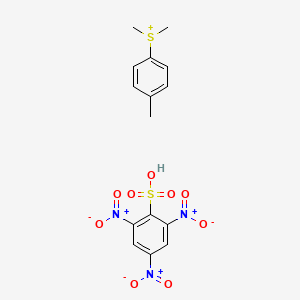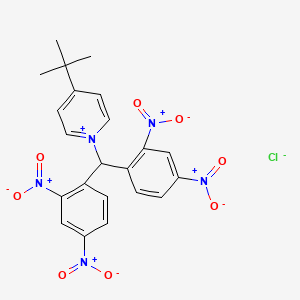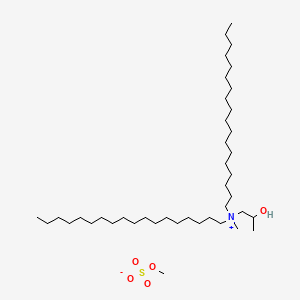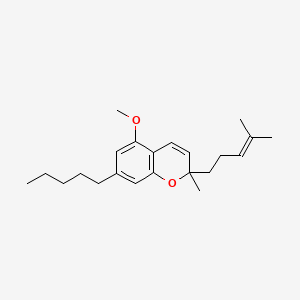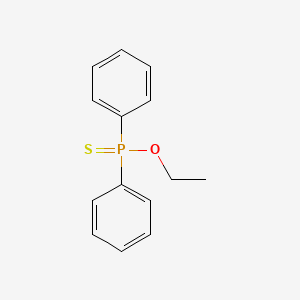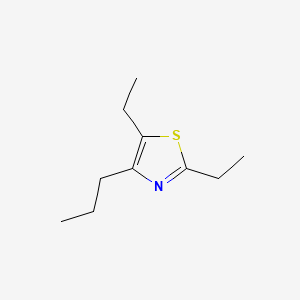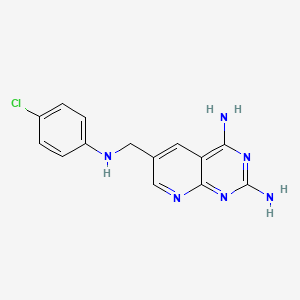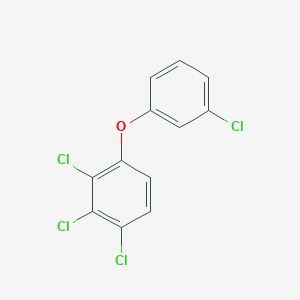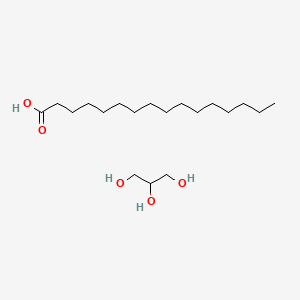
Hexadecanoic acid, ester with 1,2,3-propanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, ester with 1,2,3-propanetriol, also known as glycerol 1-hexadecanoate, is a long-chain fatty acid ester. It is a compound formed by the esterification of hexadecanoic acid (palmitic acid) with 1,2,3-propanetriol (glycerol). This compound is commonly found in various natural sources, including animal fats and vegetable oils. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its emollient and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, ester with 1,2,3-propanetriol can be synthesized through the esterification reaction between hexadecanoic acid and glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure ester product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and glycerol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions to form peroxides and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexadecanoic acid and glycerol.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and other reduced products.
Applications De Recherche Scientifique
Hexadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, ester with 1,2,3-propanetriol involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release hexadecanoic acid and glycerol, which can then participate in various metabolic pathways. Hexadecanoic acid can be incorporated into cell membranes, affecting their fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Hexadecanoic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Octadecanoic acid, ester with 1,2,3-propanetriol:
Hexadecanoic acid, propyl ester: This compound is an ester of hexadecanoic acid with propanol instead of glycerol.
Hexadecanoic acid, 1,3-propanediyl ester: This compound is an ester of hexadecanoic acid with 1,3-propanediol instead of glycerol .
Each of these compounds has unique properties and applications, but this compound is particularly valued for its emollient and stabilizing properties in various industries.
Propriétés
Numéro CAS |
11140-06-0 |
|---|---|
Formule moléculaire |
C19H40O5 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
hexadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-15H2,1H3,(H,17,18);3-6H,1-2H2 |
Clé InChI |
CGBXSWXZXBQCMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Numéros CAS associés |
51330-20-2 106803-74-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


